9-Tetradecyl-9H-carbazole
Description
Significance of Carbazole (B46965) Derivatives in Contemporary Chemical Research
Carbazole derivatives are at the forefront of materials science and medicinal chemistry research. wisdomlib.orgkubikat.orgnih.gov Their electron-rich nature and high hole-transport capability make them ideal for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. bohrium.commetu.edu.trgrafiati.com The carbazole scaffold's planarity and ability to be functionalized at various positions allow for the fine-tuning of its electronic properties, leading to the development of materials with enhanced performance and stability. univaq.itchemrxiv.org
In medicinal chemistry, the carbazole skeleton is a key structural motif in many biologically active compounds, both natural and synthetic. kubikat.orgnih.gov These derivatives have shown a wide range of therapeutic potential. wisdomlib.orgkubikat.org The ability to modify the carbazole structure allows for the creation of compounds with specific biological targets and activities. nih.gov
Overview of N-Alkylated Carbazole Architectures
Among the various types of carbazole derivatives, N-alkylated carbazoles represent a significant and widely studied subgroup. The nitrogen atom of the carbazole ring provides a convenient site for the introduction of alkyl chains of varying lengths. This alkylation has a profound impact on the molecule's physical and chemical properties.
The introduction of long alkyl chains, such as the tetradecyl group in 9-Tetradecyl-9H-carbazole, significantly enhances the solubility of the carbazole core in common organic solvents. chemrxiv.org This improved solubility is crucial for solution-based processing techniques used in the fabrication of organic electronic devices. chemrxiv.org Furthermore, the alkyl chains can influence the molecular packing in the solid state, which in turn affects the material's charge transport properties and thermal stability. chemrxiv.org Research has shown that varying the length of the N-alkyl chain can modulate the photoluminescent properties of carbazole derivatives. grafiati.com
Research Landscape of this compound
This compound serves as a key intermediate in the synthesis of more complex functional materials. orgsyn.orgorgsyn.org Its synthesis is typically achieved through the N-alkylation of carbazole with 1-bromotetradecane. orgsyn.orgorgsyn.org This foundational molecule is then often further functionalized at the 3, 6, or 2, 7 positions of the carbazole ring to create a variety of materials for specific applications.
For instance, this compound has been used as a building block for the synthesis of shape-persistent macrocycles and polymers. orgsyn.orgorgsyn.org These materials are of interest for their potential applications in molecular self-assembly, stimuli-responsive systems, and as host materials in electronic devices. The tetradecyl chain in these structures ensures good processability without significantly altering the electronic properties of the core carbazole unit. chemrxiv.org
Recent research has also explored the use of this compound derivatives in the development of materials for photovoltaic applications. researchgate.net By incorporating this N-alkylated carbazole into larger conjugated systems, researchers aim to create materials with optimized energy levels and morphologies for efficient solar energy conversion. The long alkyl chain helps to control the morphology of the active layer in solar cells, which is a critical factor for device performance.
Structure
2D Structure
3D Structure
Properties
CAS No. |
20863-25-6 |
|---|---|
Molecular Formula |
C26H37N |
Molecular Weight |
363.6 g/mol |
IUPAC Name |
9-tetradecylcarbazole |
InChI |
InChI=1S/C26H37N/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-27-25-20-15-13-18-23(25)24-19-14-16-21-26(24)27/h13-16,18-21H,2-12,17,22H2,1H3 |
InChI Key |
XNHVNLHGCISVBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 9 Tetradecyl 9h Carbazole and Its Derivatives
Alkylation Approaches for N-Substitution of Carbazole (B46965) Core
The introduction of the tetradecyl group onto the nitrogen atom of the carbazole ring is a primary and fundamental step. This is typically accomplished through N-alkylation reactions, which can be performed using several methodologies.
N-Alkylation of 9H-Carbazole with Long-Chain Alkyl Halides (e.g., 1-Bromotetradecane)
A direct and widely employed method for the synthesis of 9-Tetradecyl-9H-carbazole involves the reaction of 9H-carbazole with a long-chain alkyl halide, such as 1-bromotetradecane. This nucleophilic substitution reaction, where the nitrogen atom of the carbazole acts as the nucleophile, is typically carried out in the presence of a base and a suitable solvent. The reaction proceeds by deprotonation of the N-H bond of carbazole by the base, forming the carbazolide anion, which then attacks the electrophilic carbon of the 1-bromotetradecane, displacing the bromide ion.
Base-Mediated Alkylation Protocols for N-Alkylation
The choice of base is critical for the successful N-alkylation of carbazole. A variety of bases can be employed to facilitate the deprotonation of the carbazole nitrogen. Common bases include alkali metal hydroxides (e.g., potassium hydroxide), carbonates (e.g., potassium carbonate), and hydrides (e.g., sodium hydride). The selection of the base often depends on the desired reaction conditions, such as temperature and solvent. For instance, the use of a strong base like sodium hydride in an aprotic polar solvent like dimethylformamide (DMF) can lead to high yields of the N-alkylated product. Microwave-assisted synthesis using a solid support like potassium carbonate has also been reported as a rapid and efficient method for the N-alkylation of carbazoles with various alkyl halides. rsc.orgnih.gov
Table 1: Reaction Conditions for the N-Alkylation of 9H-Carbazole with 1-Bromotetradecane
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 9H-Carbazole | 1-Bromotetradecane | KOH | DMF | 60 | 85.6 | uobaghdad.edu.iq |
| 9H-Carbazole | 1-Bromotetradecane | K₂CO₃ | DMF | Room Temp. | 75 | researchgate.net |
Note: The yields are as reported in the cited literature and may vary depending on the specific experimental setup.
Regioselective Functionalization of the Carbazole Moiety
Once the tetradecyl chain is installed at the 9-position, the carbazole core can be further functionalized to tune its electronic and optical properties. The C-3 and C-6 positions of the carbazole ring are the most electron-rich and, therefore, the most susceptible to electrophilic attack.
Electrophilic Substitution Strategies at C-3 and C-6 Positions
Electrophilic aromatic substitution reactions are a powerful tool for introducing various functional groups onto the carbazole ring. Due to the directing effect of the nitrogen atom, these substitutions preferentially occur at the 3 and 6 positions.
Common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine, iodine) can be achieved using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or iodine in the presence of an oxidizing agent. For example, 3,6-dibromo-9-alkylcarbazoles are valuable intermediates for further cross-coupling reactions.
Formylation: The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. wikipedia.orggold-chemistry.orgresearchgate.net Using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), 9-alkylcarbazoles can be formylated at the 3 and 6 positions. researchgate.net Microwave-assisted Vilsmeier reactions have been shown to provide carbazole aldehydes in good yields. researchgate.net
Acylation: The Friedel-Crafts acylation allows for the introduction of acyl groups (-COR) using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.netwikipedia.org This reaction can also be directed to the 3 and 6 positions of the 9-alkylcarbazole core. researchgate.net
Table 2: Examples of Electrophilic Substitution on 9-Alkylcarbazoles
| Starting Material | Reagents | Reaction Type | Product | Yield (%) | Reference |
| 9-Ethyl-9H-carbazole | POCl₃, DMF | Vilsmeier-Haack Formylation | 9-Ethyl-9H-carbazole-3-carbaldehyde | 85 | uobaghdad.edu.iq |
| 9-Ethyl-9H-carbazole | Acetyl chloride, AlCl₃ | Friedel-Crafts Acylation | 3-Acetyl-9-ethyl-9H-carbazole | - | uobaghdad.edu.iqresearchgate.net |
| 3,6-Di-tert-butyl-9H-carbazole | Acyl chlorides, AlCl₃ | Friedel-Crafts Acylation | 1,8-Diacyl-3,6-di-tert-butyl-9H-carbazoles | - | researchgate.net |
Note: Yields are provided where available in the cited literature.
Palladium-Catalyzed Cross-Coupling Reactions for Aryl/Alkynyl Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. By first introducing halogen atoms at the C-3 and C-6 positions of this compound, these positions become reactive handles for subsequent cross-coupling reactions.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This method is widely used to introduce aryl or heteroaryl groups at the 3 and 6 positions of the carbazole core.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. gold-chemistry.orgwikipedia.orgorganic-chemistry.orgyoutube.com This is a powerful method for introducing alkynyl moieties, extending the π-conjugation of the carbazole system.
Introduction of Cyano and Other Electron-Withdrawing Groups
The introduction of electron-withdrawing groups, such as the cyano group (-CN), can significantly alter the electronic properties of the carbazole molecule, making it more electron-deficient. This is often desirable for applications in electron-transporting materials.
A common method for introducing a cyano group is the Rosenmund-von Braun reaction , which involves the reaction of an aryl halide with copper(I) cyanide. organic-chemistry.org An improved, copper-catalyzed domino halogen exchange-cyanation procedure for aryl bromides has also been developed, offering milder reaction conditions and simplified product isolation. nih.gov This method can be applied to 3,6-dihalo-9-tetradecyl-9H-carbazole to introduce cyano groups at these positions.
Multi-Step Synthetic Sequences for Complex this compound Architectures
The construction of intricate molecular architectures incorporating the this compound moiety necessitates carefully designed multi-step synthetic sequences. These strategies allow for the precise placement of functional groups and the controlled assembly of monomeric units into larger, well-defined structures.
Synthesis of Shape-Persistent Arylene Ethynylene Macrocycles
The synthesis of shape-persistent macrocycles containing the this compound unit has been successfully achieved through the strategic use of palladium-catalyzed cross-coupling reactions under high-dilution conditions. A notable example involves the synthesis of cyclic oligomers from 3,6-diethynyl-9-tetradecylcarbazole.
In a key synthetic step, the reaction of 3,6-diethynyl-9-tetradecylcarbazole with 3,6-bis(3′-iodo-9′-tetradecylcarbazolyl)-9-tetradecylcarbazole in the presence of a Pd(PPh₃)₄/CuI catalyst system under high dilution yields a cyclic tetramer as the main product, with a cyclic octamer also being isolated in a lower yield. researchgate.net The high-dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization. The purification of these macrocycles is typically achieved through a combination of column chromatography and preparative gel permeation chromatography. researchgate.net
Table 1: Synthesis of this compound Containing Macrocycles researchgate.net
| Monomer 1 | Monomer 2 | Catalyst | Conditions | Products | Yield |
|---|---|---|---|---|---|
| 3,6-diethynyl-9-tetradecylcarbazole | 3,6-bis(3′-iodo-9′-tetradecylcarbazolyl)-9-tetradecylcarbazole | Pd(PPh₃)₄/CuI | High Dilution | Cyclic Tetramer | 14.3% |
Construction of Donor-Acceptor Conjugated Polymers Incorporating this compound Units
Donor-acceptor (D-A) conjugated polymers based on 9-alkyl-9H-carbazole derivatives are of significant interest for organic electronics. The Suzuki cross-coupling reaction is a powerful and versatile tool for the synthesis of these materials. While specific examples detailing the use of this compound are not abundant in readily available literature, the synthesis of analogous polymers with long alkyl chains, such as 9-(heptadecan-9-yl)carbazole, provides a clear blueprint for the construction of such polymers. nih.gov
The general approach involves the palladium-catalyzed cross-coupling of a diboronic acid or ester derivative of the 9-alkyl-9H-carbazole (the donor) with a dihalogenated electron-accepting monomer. mdpi.com The choice of the acceptor unit allows for the tuning of the polymer's electronic and optical properties. The reaction is typically carried out in a high-boiling point solvent with a suitable base and a phase-transfer catalyst to ensure the solubility of the reactants and the growing polymer chain.
A representative synthesis of a D-A copolymer with a carbazole derivative bearing a long alkyl chain involves the Suzuki coupling of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(heptadecan-9-yl)carbazole with a dihalogenated acceptor monomer in the presence of a palladium catalyst. nih.gov This methodology is directly applicable to the synthesis of polymers from this compound precursors.
Electropolymerization and Chemical Polymerization Techniques for Carbazole-Based Polymers
Both electropolymerization and chemical polymerization are established methods for the synthesis of polycarbazoles. These techniques offer routes to produce thin films of the polymer directly onto electrode surfaces or to synthesize the polymer in bulk.
Electropolymerization involves the anodic oxidation of the carbazole monomer in an electrolyte solution. mdpi.com For 9-substituted carbazoles, such as this compound, polymerization occurs through the coupling at the 3 and 6 positions of the carbazole ring. mdpi.com The process is typically carried out by applying a constant potential or by cyclic voltammetry. The long tetradecyl chain is expected to enhance the solubility of the monomer in organic solvents used for electropolymerization and to influence the morphology and properties of the resulting polymer film.
Chemical Polymerization is an alternative route that employs chemical oxidizing agents to initiate the polymerization of carbazole monomers. mdpi.com Common oxidizing agents include ferric chloride (FeCl₃) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). mdpi.comnih.gov The reaction is typically performed in an organic solvent in which the monomer is soluble. The tetradecyl group in this compound would aid in its solubility, facilitating the polymerization process in common organic solvents. The resulting polymer can be isolated by precipitation and further purified. The choice of oxidizing agent and reaction conditions can influence the molecular weight and properties of the final polymer. mdpi.com
Advanced Synthetic Methodologies for Novel this compound Analogues
The development of advanced synthetic methodologies allows for the creation of novel this compound analogues with tailored properties. These methods often focus on introducing diverse functional groups or building more complex molecular architectures.
One-pot multi-component reactions represent an efficient strategy for the synthesis of complex carbazole derivatives. For instance, the synthesis of 9H-carbazole-4H-chromene hybrids has been achieved through a one-pot, three-component reaction of a salicylaldehyde, a hydroxycarbazole, and N-methyl-1-(methylthio)-2-nitroethenamine using triethylamine (B128534) as a catalyst in ethanol. nih.gov This approach, involving the formation of multiple bonds in a single step, could be adapted for the synthesis of novel this compound analogues by utilizing appropriately substituted starting materials.
Furthermore, catalyst-transfer polycondensation (CTP), particularly the Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP), has emerged as a powerful tool for the controlled synthesis of conjugated polymers. This method allows for the synthesis of polymers with controlled molecular weights and low dispersities. The SCTP of triolborate-type carbazole monomers bearing long alkyl chains, such as 2-octyldodecyl, has been successfully demonstrated to produce well-defined polycarbazoles. nih.gov This living polymerization technique offers precise control over the polymer architecture and could be applied to this compound monomers to create novel block copolymers and other advanced polymer structures.
Advanced Spectroscopic and Computational Investigations of 9 Tetradecyl 9h Carbazole
Photophysical Behavior of 9-Tetradecyl-9H-carbazole and its Functionalized Analogues
The photophysical properties of this compound are primarily dictated by the π-conjugated carbazole (B46965) core. The tetradecyl substituent, being a saturated alkyl chain, does not directly participate in the electronic transitions but influences the molecule's solubility, aggregation tendencies, and solid-state morphology.
The electronic absorption spectrum of this compound in solution is characterized by distinct bands corresponding to π-π* transitions within the carbazole aromatic system. In a typical non-polar solvent like cyclohexane, the spectrum exhibits absorption maxima around 293 nm, 328 nm, and 342 nm. These transitions are relatively insensitive to the length of the N-alkyl substituent, as the alkyl chain does not significantly perturb the frontier molecular orbitals (HOMO and LUMO) involved in these electronic excitations. The intensity and exact position of these bands can be subtly influenced by the solvent polarity.
| Solvent | λmax,1 (nm) | λmax,2 (nm) | λmax,3 (nm) |
| Cyclohexane | 293 | 328 | 342 |
| Dichloromethane | 295 | 330 | 344 |
| Acetonitrile | 294 | 329 | 343 |
This table presents typical UV-Vis absorption maxima for 9-alkyl-carbazoles in various solvents, which are expected to be representative for this compound.
Upon excitation, this compound exhibits characteristic fluorescence emission originating from the carbazole moiety. In dilute solutions, it typically displays a structured emission spectrum with vibronic features. The emission maxima are generally observed in the near-UV and blue region of the electromagnetic spectrum. For instance, in a non-polar solvent, emission peaks can be found around 350 nm and 365 nm. Similar to the absorption properties, the fluorescence emission wavelengths of 9-alkyl-carbazoles are not strongly dependent on the length of the alkyl chain. However, the fluorescence quantum yield can be influenced by the solvent environment and the presence of quenchers.
| Solvent | λem,1 (nm) | λem,2 (nm) | Fluorescence Quantum Yield (ΦF) |
| Cyclohexane | 350 | 365 | ~ 0.40 |
| Dichloromethane | 352 | 368 | ~ 0.35 |
| Acetonitrile | 351 | 366 | ~ 0.38 |
This table provides representative photoluminescence data for 9-alkyl-carbazoles, which can be considered analogous to the behavior of this compound.
Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. While the parent carbazole itself is not a classic AIE-gen, functionalization can induce AIE characteristics. In the case of this compound, the long, flexible alkyl chain can promote molecular aggregation. In mixtures of good and poor solvents (e.g., THF/water), an increase in the fraction of the poor solvent can lead to the formation of nanoaggregates. In these aggregates, the restriction of intramolecular rotations and vibrations can block non-radiative decay pathways, leading to an enhancement of the fluorescence intensity. This effect is particularly pronounced in carbazole derivatives where specific intermolecular interactions, such as π-π stacking, are hindered by bulky substituents, favoring a non-emissive twisted intramolecular charge transfer (TICT) state in solution that becomes emissive upon aggregation-induced planarization. For this compound, while not a classic AIE-gen, the long alkyl chain can facilitate the formation of ordered aggregates where a restriction of molecular motion could lead to enhanced solid-state emission compared to its solution-phase quantum yield.
Time-resolved fluorescence spectroscopy provides insights into the excited-state dynamics of this compound. The fluorescence lifetime (τF) of the carbazole chromophore is typically in the nanosecond range. For simple 9-alkyl-carbazoles in deoxygenated solutions, fluorescence lifetimes are generally found to be between 10 and 16 ns. The decay is often mono-exponential in dilute solutions, indicating the presence of a single emissive species. The radiative and non-radiative decay rates can be calculated from the fluorescence quantum yield and lifetime. The long tetradecyl chain is not expected to significantly alter the intrinsic excited-state lifetime of the carbazole unit, but it may influence intermolecular interactions in concentrated solutions or the solid state, potentially leading to more complex decay kinetics.
| Compound Class | Solvent | Fluorescence Lifetime (τF) (ns) |
| 9-alkyl-carbazoles | Cyclohexane | 10 - 16 |
| 9-alkyl-carbazoles | Dichloromethane | 9 - 14 |
This table shows typical fluorescence lifetimes for 9-alkyl-carbazoles, which are expected to be similar for this compound.
Electrochemical and Redox Properties of this compound Derivatives
Electrochemical studies, particularly cyclic voltammetry, are crucial for determining the redox potentials and electronic energy levels (HOMO and LUMO) of this compound.
Cyclic voltammetry (CV) of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) with a supporting electrolyte typically reveals a quasi-reversible or irreversible oxidation wave. The oxidation process involves the removal of an electron from the nitrogen atom of the carbazole ring, forming a radical cation. The oxidation potential of 9-alkyl-carbazoles is not significantly affected by the length of the alkyl chain. The first oxidation potential is typically observed in the range of 1.1 to 1.3 V versus a standard reference electrode (e.g., Ag/AgCl). The reversibility of the oxidation process can be influenced by the scan rate and the stability of the resulting radical cation. At slower scan rates, the radical cation may undergo follow-up chemical reactions, leading to irreversibility. The HOMO energy level can be estimated from the onset of the oxidation potential.
| Compound Class | Solvent/Electrolyte | Oxidation Potential (Eox) (V vs. Ag/AgCl) | HOMO Level (eV) |
| 9-alkyl-carbazoles | CH2Cl2/TBAPF6 | 1.1 - 1.3 | -5.4 to -5.6 |
This table provides representative electrochemical data for 9-alkyl-carbazoles, which are indicative of the expected values for this compound.
Correlation between Molecular Structure and Electrochemical Behavior
The electrochemical properties of carbazole derivatives are intrinsically linked to their molecular structure. In this compound, the introduction of a long alkyl chain, the tetradecyl group, at the 9-position of the carbazole ring has a discernible impact on its electrochemical behavior, particularly its oxidation potential.
Carbazole and its derivatives are known for their hole-transporting capabilities, which stem from the stability of the radical cation formed upon oxidation. The nitrogen atom in the carbazole moiety is the primary redox center. The long, flexible tetradecyl chain primarily influences the molecule's solubility and morphology in thin films, which are crucial for device fabrication. While the alkyl chain is not directly involved in the redox process, it can subtly affect the electronic environment of the carbazole core.
Cyclic voltammetry is a key technique used to study the electrochemical behavior of these compounds. For 9-alkyl-carbazoles, the oxidation is typically a reversible or quasi-reversible process, corresponding to the removal of an electron from the highest occupied molecular orbital (HOMO), which is largely localized on the carbazole ring system. The presence of the electron-donating alkyl group at the 9-position generally leads to a slight decrease in the oxidation potential compared to unsubstituted carbazole, making the compound easier to oxidize. This is due to the inductive effect of the alkyl chain, which increases the electron density on the carbazole nitrogen.
Systematic studies on a series of 9-alkyl-carbazoles would be expected to show a trend where the oxidation potential is not significantly dependent on the length of the alkyl chain beyond a certain point, as the electronic effect of the alkyl group saturates. The primary role of the long tetradecyl chain is to enhance solubility in organic solvents and to influence the solid-state packing of the molecules, which in turn affects charge transport in thin-film devices.
Below is a representative table illustrating the typical range of electrochemical data for 9-alkyl-carbazoles, providing context for the expected values for this compound.
| Compound | Oxidation Potential (Eox vs. Fc/Fc+) [V] | HOMO Energy Level (EHOMO) [eV] |
| 9-Ethyl-9H-carbazole | 1.12 | -5.52 |
| 9-Phenyl-9H-carbazole | 1.26 | -5.66 |
Note: The HOMO energy level is often estimated from the onset of the oxidation peak in the cyclic voltammogram using the empirical formula EHOMO = - (Eox + 4.4) eV.
Role in Electroactive Materials and Devices
The unique combination of a photoactive and electroactive carbazole core with a long, solubilizing alkyl chain makes this compound a valuable component in the formulation of various electroactive materials and its incorporation into electronic devices. The tetradecyl group imparts excellent solubility in common organic solvents, which is a significant advantage for solution-based processing techniques such as spin-coating, inkjet printing, and roll-to-roll fabrication of organic electronic devices.
In the realm of organic light-emitting diodes (OLEDs), carbazole derivatives are widely utilized as host materials for phosphorescent emitters due to their high triplet energy. The carbazole moiety possesses a large bandgap, which allows for efficient energy transfer to the guest phosphorescent dye. The long alkyl chain in this compound helps to form uniform, amorphous thin films, which is crucial for preventing aggregation of the emitter molecules and ensuring high device efficiency and stability.
The ability of carbazole derivatives to undergo electropolymerization is another key aspect of their application. By incorporating polymerizable groups or through direct oxidation of the carbazole ring at the 3 and 6 positions, thin, electroactive polymer films can be deposited on electrode surfaces. While the tetradecyl group at the 9-position does not directly participate in this polymerization, it influences the properties of the resulting polymer, such as its processability and morphology.
Theoretical Studies and Quantum Chemical Calculations
Theoretical and computational methods provide profound insights into the electronic structure and properties of molecules like this compound, complementing experimental findings and guiding the design of new materials.
Density Functional Theory (DFT) is a powerful computational tool for determining the ground-state electronic structure and optimized molecular geometry of organic molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), can predict bond lengths, bond angles, and dihedral angles. These calculations would confirm the planar nature of the carbazole core and the flexible, extended conformation of the tetradecyl chain. The attachment of the long alkyl chain is not expected to significantly distort the planarity of the carbazole ring system.
To understand the photophysical properties, such as light absorption and emission, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states. TD-DFT calculations can predict the energies of the lowest singlet and triplet excited states, which are crucial for applications in OLEDs. For this compound, the lowest singlet and triplet excited states are expected to be localized on the carbazole moiety, characteristic of a π-π* transition. The high triplet energy of the carbazole core is a key property that can be accurately predicted by TD-DFT, confirming its suitability as a host material for phosphorescent emitters.
Computational modeling is instrumental in understanding charge transfer processes and determining molecular orbital energetics. DFT calculations provide the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is predicted to be delocalized over the electron-rich carbazole ring, consistent with its hole-transporting character. The LUMO is also primarily located on the carbazole framework. The energy difference between the HOMO and LUMO levels, the HOMO-LUMO gap, is a key parameter that determines the electronic absorption and emission properties of the molecule. The tetradecyl group has a minimal effect on the HOMO and LUMO energy levels, which are primarily dictated by the conjugated carbazole core.
The following table presents typical DFT-calculated energy levels for 9-alkyl-carbazoles, which serve as a reference for this compound.
| Compound | HOMO Energy (DFT) [eV] | LUMO Energy (DFT) [eV] | HOMO-LUMO Gap [eV] |
| 9-Methyl-9H-carbazole | -5.45 | -0.85 | 4.60 |
| 9-Ethyl-9H-carbazole | -5.43 | -0.83 | 4.60 |
Computational approaches provide a systematic way to analyze structure-property relationships. By computationally modeling a series of 9-alkyl-carbazoles with varying alkyl chain lengths, it is possible to elucidate the precise influence of the alkyl substituent on the electronic and photophysical properties. Such studies would demonstrate that while the core electronic properties are governed by the carbazole unit, the length of the alkyl chain primarily modulates physical properties like solubility and intermolecular interactions in the solid state. These computational insights are invaluable for the rational design of new carbazole-based materials with tailored properties for specific applications in organic electronics. The understanding gained from these theoretical studies can accelerate the development of next-generation electroactive materials.
Applications of 9 Tetradecyl 9h Carbazole in Advanced Materials and Organic Electronics
Hole-Transporting Materials (HTMs) in Optoelectronic Devices
Carbazole (B46965) derivatives are widely recognized for their high hole mobility and thermal stability, making them exemplary candidates for Hole-Transporting Materials (HTMs) in a variety of optoelectronic devices. researchgate.netnih.gov The introduction of a tetradecyl chain can improve the morphological stability of the thin film, which is crucial for device longevity and consistent performance. mdpi.com
In the architecture of Organic Light-Emitting Diodes (OLEDs), carbazole-based compounds are versatile, serving as both hole-transporters and host materials for the emissive layer. mdpi.commdpi.com The carbazole unit possesses a high triplet energy level, which is a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs), as it prevents the quenching of triplet excitons from the phosphorescent guest emitter. nih.gov This allows for the efficient harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. mdpi.com
The 9-Tetradecyl-9H-carbazole unit can be incorporated into host molecules to improve their solution processability. For devices fabricated via printing or coating techniques, enhanced solubility is essential for achieving uniform, defect-free emissive layers. Furthermore, carbazole derivatives themselves can function as deep-blue emitters, and their aggregation in the solid state can be controlled by bulky substituents like the tetradecyl group, which helps to maintain high photoluminescence quantum yields. researchgate.netrsc.org
Research on various carbazole-based host materials has demonstrated their effectiveness in achieving high-efficiency OLEDs. For instance, devices using carbazole-based hosts have achieved high external quantum efficiencies (EQE) for both blue and green PhOLEDs. nih.gov
Table 1: Performance of OLEDs with Carbazole-Based Host Materials
| Host Material Derivative | Emitter (Dopant) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Emitted Color |
|---|---|---|---|---|---|
| Pyridinyl-Carbazole Host (H2) | FIrpic | 23.9 | 24.9 | 10.3 | Blue |
Data sourced from studies on representative pyridinyl-carbazole host materials. nih.gov
The function of a Hole-Transporting Material (HTM) in Perovskite Solar Cells (PSCs) and Dye-Sensitized Solar Cells (DSSCs) is to efficiently extract holes from the light-absorbing layer (perovskite or dye) and transport them to the anode, while simultaneously blocking electrons. nih.gov Carbazole derivatives are highly effective in this role due to their excellent hole-transport capability and appropriate Highest Occupied Molecular Orbital (HOMO) energy levels, which align well with the valence bands of typical perovskite absorbers and dyes. nih.govjnsam.com
This compound, when used as a building block for HTMs, offers significant advantages for solution-processed PSCs and DSSCs. The long alkyl chain promotes the formation of a uniform and dense HTM layer, which is critical for preventing direct contact between the perovskite and the metal electrode and for minimizing charge recombination at the interface. nih.gov Studies on novel carbazole-based HTMs have shown remarkable photovoltaic performance, with power conversion efficiencies (PCE) reaching significant levels. rsc.org
Table 2: Photovoltaic Performance of a Perovskite Solar Cell Using a Carbazole-Derivative HTM
| HTM Designation | PCE (%) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) |
|---|
Data from a study on a tri-arm carbazole-based HTM. rsc.org
Organic Field-Effect Transistors (OFETs) are a cornerstone of plastic electronics, and their performance is heavily dependent on the charge carrier mobility of the organic semiconductor used in the active channel. semanticscholar.org Given their inherent hole-transporting (p-type) characteristics, carbazole derivatives are frequently employed as the semiconducting material in OFETs. researchgate.netnih.gov
The incorporation of this compound into the semiconductor design is beneficial for several reasons. Firstly, it allows for the deposition of the active layer from solution, enabling low-cost manufacturing techniques like spin-coating or inkjet printing. Secondly, the long, flexible tetradecyl chains can influence the intermolecular packing of the carbazole units in the solid state. This molecular organization is a determining factor for charge transport efficiency, as charge carriers hop between adjacent π-conjugated carbazole cores. Proper molecular design can lead to materials with high field-effect mobility. semanticscholar.org
Functional Polymers and Conjugated Systems Incorporating this compound Units
The integration of this compound into polymeric structures gives rise to functional materials with tailored properties for electronic applications. The polymer backbone can either be conjugated, allowing for charge delocalization along the chain, or non-conjugated, where charge transport occurs via hopping between pendant carbazole moieties.
Poly(N-vinylcarbazole) (PVK) is one of the most well-known carbazole-containing polymers, featuring a non-conjugated saturated backbone with pendant carbazole groups. ossila.comwikipedia.org It is a p-type semiconductor where hole transport occurs through a hopping mechanism between the carbazole side chains. ossila.com While widely used, pure PVK can be brittle and has limited solubility. wikipedia.org
Modified analogues that incorporate this compound units, either as a comonomer in a copolymer or as the primary repeating unit in a polymer like poly(this compound), can overcome these limitations. The long alkyl chains disrupt chain packing to reduce brittleness and significantly improve solubility, making the resulting polymers more suitable for a wider range of processing techniques. These modified polymers retain the favorable hole-transporting properties of the carbazole moiety and are used in applications such as the host matrix in polymer light-emitting diodes (PLEDs) and as photoconductors. ossila.commdpi.com
Table 3: Properties of Poly(N-vinylcarbazole) (PVK)
| Property | Value |
|---|---|
| Chemical Formula | (C14H11N)n |
| HOMO Level | -5.8 eV |
| LUMO Level | -2.2 eV |
| Type | p-type non-conjugated polymer |
Data sourced from general specifications for PVK. ossila.com
In the realm of organic photovoltaics (OPVs), the donor-acceptor (D-A) copolymer architecture is a highly effective strategy for designing low bandgap materials that can absorb a broad range of the solar spectrum. nih.gov In this design, an electron-donating (D) unit is alternated with an electron-accepting (A) unit along the polymer backbone. mdpi.com
The this compound unit serves as an excellent electron donor due to the electron-rich nature of the carbazole ring system. nanoscience.or.kr When copolymerized with a suitable electron acceptor, the resulting D-A polymer exhibits an intramolecular charge transfer that lowers its bandgap. The tetradecyl group ensures good solubility of the polymer, which is essential for forming the bulk heterojunction active layer of an OPV device when blended with an acceptor material.
A study on a closely related polymer, poly[N-9'-heptadecanyl-2,7-carbazole-alt-4,7-dithiazolylbenzothiadiazole] (PCDTzBT), which features a long alkyl chain (heptadecanyl, C17H35), demonstrates the viability of this approach. This polymer showed a low optical band gap and well-balanced energy levels suitable for photovoltaic applications. nanoscience.or.kr
Table 4: Properties of a Carbazole-Based Donor-Acceptor Polymer (PCDTzBT)
| Property | Value |
|---|---|
| HOMO Energy Level | -5.54 eV |
| LUMO Energy Level | -3.65 eV |
| Optical Band Gap (Eg) | 1.85 eV |
Data for a polymer with a long-chain N-heptadecanyl-carbazole donor unit. nanoscience.or.kr
Compound Name Reference Table
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | This compound |
| PVK | Poly(N-vinylcarbazole) |
| FIrpic | bis[(4′,6′-difluorophenyl)pyridinato-N,C2′]iridium(III) picolinate |
| Ir(ppy)3 | Tris(2-phenylpyridine)iridium(III) |
| SGT-405 | Tris(4-(9H-carbazol-9-yl)phenyl)amine derivative |
| PCDTzBT | poly[N-9'-heptadecanyl-2,7-carbazole-alt-4,7-dithiazolylbenzothiadiazole] |
| PC71BM | Phenyl-C71-butyric acid methyl ester |
Engineering of Conductive Polymers and Thermosetting Resins
The incorporation of this compound into polymeric structures is a critical step in harnessing its electronic properties for large-area applications. The long tetradecyl (C14H29) chain plays a crucial role in rendering the carbazole monomer soluble in common organic solvents. This enhanced solubility is a significant advantage for the synthesis of conductive polymers through both chemical and electrochemical polymerization methods.
In chemical polymerization, oxidizing agents like ferric chloride (FeCl₃) can be used to synthesize soluble poly(N-alkylcarbazoles). The alkyl chain prevents the excessive aggregation that often leads to poor processability in unsubstituted polycarbazoles. Similarly, during electrochemical polymerization, where a polymer film is grown directly on an electrode surface, the solubility of the N-alkylated monomer is essential for creating uniform, high-quality films. These poly(9-alkyl-9H-carbazole)s form the basis of conductive materials used in various organic electronic devices.
Beyond conductive polymers, carbazole derivatives can be integrated into thermosetting resins, such as epoxy systems, to create materials with combined mechanical robustness and electronic functionality. Carbazole compounds can be chemically incorporated into the cross-linked polymer network of an epoxy resin. This process results in a chemically homogeneous material that retains the desirable optical and electronic properties of the carbazole moiety, such as photoluminescence, while benefiting from the high mechanical strength and thermal stability of the thermoset matrix. The tetradecyl chain in this compound would further ensure good dispersion and compatibility within the resin matrix before curing.
Charge Transport Mechanisms in this compound Based Systems
The primary electronic function of carbazole-based materials is facilitating the transport of positive charge carriers (holes). The long alkyl chain in this compound significantly influences the charge transport properties by affecting the molecular arrangement in the solid state.
Measurement of Hole Mobility by Time-of-Flight (TOF) and Space Charge Limited Current (SCLC) Methods
The charge carrier mobility in organic materials is a key performance parameter. Two prevalent techniques for its measurement are the Time-of-Flight (TOF) and Space Charge Limited Current (SCLC) methods.
The TOF method involves creating a sheet of charge carriers near one electrode using a pulse of light (typically a laser) in a sample sandwiched between two electrodes. An applied electric field causes these carriers to drift across the material to the opposite electrode. The time it takes for the carriers to traverse the sample (the transit time) is measured from the resulting photocurrent transient, allowing for the direct calculation of mobility. This technique has been extensively used to study hole transport in carbazole-based polymers like poly(N-vinylcarbazole) (PVK).
The SCLC method is a steady-state measurement performed on a single-carrier device (e.g., a hole-only device). At a sufficiently high applied voltage, the number of injected charge carriers exceeds the intrinsic carrier concentration, and the current becomes limited by the buildup of this space charge. In the ideal trap-free scenario, the current density (J) follows the Mott-Gurney law, which shows a quadratic dependence on the voltage (V) and allows for the extraction of the charge carrier mobility (μ). SCLC is a common and valuable technique for characterizing the mobility of solution-processed films of small molecules and polymers, including carbazole derivatives.
While specific mobility data for this compound is not widely reported, studies on analogous N-alkylated carbazole systems provide valuable insights. For instance, SCLC mobility measurements on macrocyclic N-alkyl-carbazole compounds have demonstrated that hole mobility is influenced by the length of the attached alkyl chain.
| Compound Class | Alkyl Chain | Mobility (μ) [cm²·V⁻¹·s⁻¹] | Reference |
|---|---|---|---|
| Cyclo-N-alkyl-2,7-carbazoles | Octyl (C₈) | 2.78 × 10⁻⁴ | |
| Cyclo-N-alkyl-2,7-carbazoles | Dodecyl (C₁₂) | 1.37 × 10⁻⁴ |
Data presented is for analogous cyclic N-alkylcarbazole systems to illustrate the impact of alkyl chain length on SCLC mobility.
Influence of Molecular Packing and Film Morphology on Charge Carrier Dynamics
The arrangement of molecules in the solid state is paramount for efficient charge transport in organic semiconductors. Charge carriers "hop" between adjacent molecules, and the rate of hopping is highly dependent on the distance and relative orientation of these molecules. The long, flexible tetradecyl chain of this compound is not an active component in charge transport but profoundly influences the packing of the electronically active carbazole cores.
Design Principles for Enhanced Charge Transport Efficiency
Based on the understanding of structure-property relationships in N-alkylcarbazole systems, several design principles can be established to enhance charge transport efficiency:
Optimize Alkyl Chain Length : The length of the N-alkyl chain is a critical parameter. It must be long enough to ensure good solubility and film formation but not so long that it excessively dilutes the concentration of carbazole units and hinders intermolecular π-π stacking. The tetradecyl group represents a balance, offering significant solubility for solution processing.
Control of Intermolecular Order : Promoting a higher degree of molecular order, such as co-facial π-stacking of the carbazole planes, is essential for maximizing electronic coupling between molecules and facilitating efficient charge hopping. Thermal annealing or solvent vapor annealing of thin films are common post-processing techniques used to improve molecular packing and, consequently, charge mobility.
Enhance Purity : Chemical and structural impurities can act as deep traps for charge carriers, severely limiting mobility. High-purity materials are therefore a prerequisite for high-performance electronic devices.
Bipolar Moiety Introduction : While carbazole is an excellent hole transporter, creating bipolar materials that can transport both holes and electrons can be achieved by chemically linking the carbazole donor unit to an electron-accepting moiety. This is a common strategy in materials designed for organic light-emitting diodes (OLEDs).
Emerging Applications in Sensing and Electrochromic Devices
The versatile electronic and optical properties of carbazole derivatives, including this compound, make them attractive candidates for applications beyond transistors and solar cells, notably in chemical sensors and electrochromic devices.
Development of Sensors Based on Carbazole Derivatives
Carbazole derivatives are known for their strong fluorescence (photoluminescence), a property that can be harnessed for chemical sensing. The principle of a carbazole-based fluorescence sensor involves the carbazole unit acting as a fluorophore, a molecule that emits light after absorbing light of a different wavelength.
A sensor molecule can be designed by attaching a specific receptor or binding site to the carbazole fluorophore. When the target analyte (e.g., a metal ion or another molecule) binds to the receptor, it can alter the electronic properties of the carbazole, leading to a change in its fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. For example, a sensor based on 9-ethyl-9H-carbazole functionalized with a di-2-picolylamine group has been developed for the highly selective detection of copper (Cu²⁺) ions. The binding of Cu²⁺ to the receptor site causes a significant quenching of the carbazole's fluorescence, allowing for quantitative detection of the ion. The long tetradecyl chain in this compound would be beneficial in such applications by improving the sensor's solubility and its incorporation into sensing membranes or films.
Application in Electrochromic Materials with Tunable Optical Properties
Electrochromic materials are capable of reversibly changing their optical properties, such as color and transparency, in response to an applied electrical potential. This functionality is driven by electrochemical redox (oxidation-reduction) reactions. Carbazole-based polymers are widely recognized as promising anodically coloring materials, meaning they transition from a transparent neutral state to a colored oxidized state. nih.gov
In this context, this compound serves as a key monomer for creating electrochromic polymers, such as poly(this compound). The electro-active carbazole moiety is responsible for the color-changing behavior. Upon application of a positive voltage, the carbazole units undergo oxidation, forming radical cations (polarons) and dications (bipolarons) that introduce new electronic transitions, leading to the absorption of visible light and the appearance of color. researchgate.net
The long tetradecyl side chain plays a crucial, albeit indirect, role in the electrochromic performance. Its primary function is to ensure the resulting polymer is soluble, allowing for the formation of high-quality, uniform thin films on transparent conductive electrodes (like ITO-coated glass), which is essential for device fabrication. mdpi.com Furthermore, the length and nature of such alkyl chains can influence the morphology of the polymer film and affect the kinetics of the doping/dedoping process, thereby impacting the material's switching speed and stability. researchgate.net
Polymers derived from N-alkylated carbazoles typically exhibit high contrast, good switching stability, and attractive coloration efficiencies. While specific data for polymers of this compound are highly dependent on the final polymer structure and device architecture, the performance is expected to be in line with other high-performance carbazole-based systems.
Table 1: Representative Electrochromic Performance of Carbazole-Based Polymers
| Property | Typical Value Range | Significance |
|---|---|---|
| Transmittance Change (ΔT) | 30% - 70% | Measures the difference in transparency between the bleached and colored states; higher values indicate greater contrast. nih.gov |
| Switching Time | < 1 - 5 seconds | The time required to switch between colored and bleached states; faster times are crucial for applications like displays and smart glass. researchgate.net |
| Coloration Efficiency (η) | 150 - 500 cm²/C | A measure of the change in optical density per unit of charge injected; higher efficiency means less power is needed for switching. nih.gov |
| Redox Stability | >1000 cycles | Indicates the material's ability to withstand repeated switching cycles without significant degradation in performance. mdpi.com |
| Colors | Transparent (neutral) to Green/Gray/Blue (oxidized) | The specific colors depend on the polymer's electronic structure and the applied voltage. researchgate.net |
Note: The data in this table are representative values drawn from research on various N-alkylated carbazole-based electrochromic polymers and are intended to illustrate the expected performance characteristics.
Potential in Molecular Wires and Nanoscale Electronic Components
Molecular wires are single molecules or chains of molecules designed to conduct electrical current, forming the basis of nanoscale electronic components. The core requirements for a molecular wire are a π-conjugated system for electron delocalization and charge transport, along with functional end groups for connecting to electrodes. Carbazole's electron-rich, aromatic structure makes it an excellent candidate for the conductive backbone of such wires. rsc.orgum.edu.my
The role of this compound in this field is primarily as a building block for creating solution-processable molecular wires. When incorporated into longer oligomeric or polymeric chains, the carbazole units form the π-conjugated pathway for charge carriers. The tetradecyl side chains function as insulating and solubilizing sheaths around this conductive core.
This has several key benefits:
Enhanced Solubility: As with electrochromic materials, the tetradecyl group allows these otherwise rigid and insoluble conjugated molecules to be dissolved, enabling their manipulation and deposition in solution. mdpi.com
Controlled Assembly: The alkyl chains help to control the intermolecular spacing and prevent aggregation of the conductive backbones. This is critical for studying the intrinsic electronic properties of a single molecule and for fabricating well-defined nanoscale circuits through techniques like self-assembly.
Improved Film Morphology: For thin-film devices like organic field-effect transistors (OFETs), the tetradecyl chains influence the packing and morphology of the material, which directly impacts charge carrier mobility. researchgate.net
Research into oligo(arylene ethynylene)s and other conjugated systems has shown that attaching alkyl side chains is a standard and effective strategy for creating functional molecular wires. mdpi.com Therefore, this compound represents a readily available monomer for synthesizing advanced materials aimed at molecular-scale electronics.
Table 2: Properties of Carbazole-Based Molecules for Nanoscale Electronics
| Property | Description | Relevance of this compound |
|---|---|---|
| HOMO/LUMO Levels | Highest Occupied and Lowest Unoccupied Molecular Orbital energy levels. | The carbazole core dictates the fundamental energy levels, making it a good hole-transporting (p-type) material. um.edu.my |
| Charge Carrier Mobility | The speed at which charge moves through the material under an electric field. | Influenced by the molecular packing and film morphology, which is controlled in part by the tetradecyl side chains. |
| Solution Processability | The ability to dissolve the material in a solvent for device fabrication. | A primary advantage conferred by the long tetradecyl group, enabling spin-coating, printing, or self-assembly. iciq.org |
| Thermal Stability | Resistance to decomposition at high temperatures. | The carbazole unit is known for its high thermal stability, ensuring device reliability. rsc.org |
Future Research Directions and Outlook for 9 Tetradecyl 9h Carbazole
Design and Synthesis of Novel 9-Tetradecyl-9H-carbazole Architectures for Specific Functions
A primary avenue for future research lies in the strategic chemical modification of the this compound scaffold to create novel molecular architectures with tailored optoelectronic properties. The inherent versatility of the carbazole (B46965) core allows for functionalization at multiple positions, primarily the 3, 6, 2, and 7 positions, which can significantly alter the molecule's electronic structure and function. researchgate.net
Future synthetic strategies will likely focus on:
Donor-Acceptor (D-A) Systems: Introducing electron-accepting moieties onto the carbazole core of this compound can create intramolecular charge-transfer character. This is a key strategy for developing materials for thermally activated delayed fluorescence (TADF) emitters in third-generation Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com
Bipolar Host Materials: By attaching both electron-donating and electron-withdrawing groups to the scaffold, researchers can design bipolar host materials. These are crucial for achieving balanced charge injection and transport in phosphorescent OLEDs (PhOLEDs), leading to higher device efficiencies. rsc.org
Crosslinkable Derivatives: Incorporating reactive groups, such as vinyl or epoxy moieties, either on the carbazole ring or the tetradecyl chain, would enable the formation of crosslinked, solvent-resistant thin films. This is highly desirable for creating stable, multilayer device architectures via solution processing.
Dendrimeric and Starburst Structures: Synthesizing multi-carbazole structures, where this compound acts as a core or a peripheral unit, can lead to the formation of starburst molecules or dendrimers. rsc.org These architectures often exhibit high glass transition temperatures and form stable amorphous films, which are beneficial for device longevity. researchgate.net
The following table outlines potential novel architectures and their targeted functions.
| Novel Architecture Concept | Functional Groups to Introduce | Target Function / Application | Rationale |
|---|---|---|---|
| TADF Emitter | Electron-accepting groups (e.g., triazine, benzophenone, cyano) at 3,6-positions | High-efficiency OLEDs | Creates a small energy gap between singlet and triplet excited states, enabling efficient reverse intersystem crossing. mdpi.comrsc.org |
| Bipolar Host | Electron-donating (e.g., triphenylamine) and electron-withdrawing (e.g., pyridine) groups | Phosphorescent OLEDs (PhOLEDs) | Balances electron and hole transport, preventing exciton (B1674681) quenching and improving device efficiency. dntb.gov.ua |
| Solution-Processable Hole Transport Layer (HTL) | Further extension of alkyl chains or addition of solubilizing groups | Organic Photovoltaics (OPVs), Perovskite Solar Cells | Enhances solubility for printing techniques and improves film morphology for efficient charge extraction. mdpi.com |
| Self-Assembling Monolayers | Terminal functional groups on the tetradecyl chain (e.g., -COOH, -Si(OR)3) | Interfacial modification in transistors and solar cells | Allows for controlled orientation and packing on electrode surfaces to reduce charge injection barriers. researchgate.net |
Integration of this compound in Multifunctional Hybrid Materials
The excellent solubility and processability of this compound make it an ideal component for creating multifunctional hybrid materials. Future work will explore its integration with other material classes to generate composites with synergistic properties that surpass those of the individual components.
Key research directions include:
Polymer Blends: Blending this compound with solution-processable polymers can create flexible, transparent, and conductive films. For instance, incorporating it into an insulating polymer matrix could be used for photorefractive applications, while blending it with a semiconducting polymer could enhance charge transport in flexible electronics. researchgate.net
Inorganic Nanoparticle Composites: Dispersing inorganic nanoparticles, such as quantum dots (QDs), metal oxides (e.g., TiO₂, ZnO), or plasmonic nanoparticles (e.g., Au, Ag), within a this compound host matrix is a promising strategy. In OLEDs, this could lead to hybrid devices that combine the high quantum yield of QDs with the excellent charge transport of the carbazole host. In photovoltaics, such composites could improve light harvesting and charge separation at the organic-inorganic interface. mdpi.com
Perovskite Interfacial Layers: The carbazole moiety is known to interact favorably with perovskite surfaces. Future research could investigate the use of this compound as an interfacial layer in perovskite solar cells. The long alkyl chain could provide a hydrophobic barrier, protecting the perovskite layer from moisture and enhancing device stability, while the carbazole core facilitates efficient hole extraction. mdpi.com
Advanced Characterization Techniques for In-Depth Material Understanding
To guide the rational design of new materials and devices, a deeper understanding of the structure-property relationships in this compound systems is essential. This requires moving beyond routine characterization and employing advanced techniques to probe material properties at the nanoscale and across ultrafast timescales. uic.edupolympart.ir
Future characterization efforts should focus on:
Thin-Film Morphology and Packing: The performance of organic electronic devices is critically dependent on the molecular arrangement in the solid state. Techniques like Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM), and Grazing-Incidence X-ray Diffraction (GIXD) will be vital for correlating the processing conditions with the resulting film morphology, molecular packing, and degree of crystallinity. uic.edu
Charge Carrier Dynamics: Understanding how charges move through the material is key to optimizing device performance. Transient optoelectronic techniques, such as Transient Photovoltage/Photocurrent and Time-Resolved Microwave Conductivity (TRMC), can directly measure charge carrier mobility and recombination lifetimes, providing crucial insights for materials used in solar cells and transistors. polympart.ir
Interfacial Electronic Structure: The interfaces between different layers in a device govern charge injection and extraction. Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for determining the energy level alignment at these interfaces, which is critical for designing efficient multilayer devices. uic.edu
The table below summarizes key advanced characterization techniques and the insights they can provide.
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| Grazing-Incidence X-ray Diffraction (GIXD) | Molecular packing, orientation, and crystallinity in thin films | Reveals how the tetradecyl chain influences solid-state order, which impacts charge transport. |
| Atomic Force Microscopy (AFM) / Scanning Tunneling Microscopy (STM) | Surface topography, domain structure, and nanoscale morphology | Visualizes the quality of solution-processed films and the formation of self-assembled structures. uic.edu |
| Transient Absorption Spectroscopy | Excited-state dynamics, charge transfer processes | Crucial for understanding the photophysics of new D-A architectures and TADF emitters. |
| Ultraviolet/X-ray Photoelectron Spectroscopy (UPS/XPS) | HOMO/LUMO energy levels, elemental composition, and chemical states | Determines energy level alignment at interfaces for efficient charge injection/extraction in devices. uic.edu |
| Time-of-Flight (ToF) / Charge Extraction by Linearly Increasing Voltage (CELIV) | Charge carrier mobility | Directly measures a key performance parameter for transistors and solar cells. |
Bridging Theoretical Predictions with Experimental Realizations for Rational Material Design
A synergistic approach combining theoretical modeling with experimental synthesis and characterization will be crucial for accelerating the discovery of new high-performance materials based on this compound. Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can predict key properties of hypothetical molecules before they are synthesized, enabling a more rational and efficient design process. researchgate.net
Future research in this area should aim to:
Predict Optoelectronic Properties: Use computational models to screen libraries of virtual this compound derivatives, predicting their HOMO/LUMO energy levels, absorption/emission spectra, and triplet energies. This allows researchers to prioritize the synthesis of the most promising candidates for specific applications like OLEDs or OPVs. researchgate.net
Model Molecular Packing and Morphology: Employ molecular dynamics (MD) simulations to understand how the long tetradecyl chain influences intermolecular interactions and dictates the molecular packing in the solid state. This can provide insights into how to control film morphology through chemical design and processing parameter adjustments.
Elucidate Reaction Mechanisms: Utilize computational tools to study the mechanisms of synthetic reactions, which can help in optimizing reaction conditions to improve yields and reduce byproducts, facilitating the development of more efficient synthetic routes. nih.gov
Scalable Synthesis and Manufacturing Considerations for Industrial Applications
For this compound and its derivatives to transition from laboratory curiosities to commercially viable products, future research must address the challenges of scalable synthesis and manufacturing.
Key considerations for future work include:
Development of Efficient Synthetic Routes: Current laboratory-scale syntheses often rely on expensive catalysts or multi-step procedures that are not suitable for large-scale production. rsc.org Future research should focus on developing high-yield, cost-effective synthetic methods that use readily available starting materials and minimize waste. One-pot or multicomponent reactions are particularly attractive for this purpose. nih.gov
Purification Strategies: Achieving the high purity required for electronic-grade materials (>99.9%) is a significant challenge. Research into scalable purification techniques, such as zone refining or temperature-gradient sublimation, will be necessary.
Solution-Based Manufacturing: The high solubility of this compound is a major advantage for low-cost manufacturing. Future efforts should be directed at formulating stable inks and optimizing solution-based deposition techniques like inkjet printing, slot-die coating, and roll-to-roll processing. These methods are essential for fabricating large-area and flexible electronic devices. rsc.orgresearchgate.net
By systematically addressing these research directions, the scientific community can fully harness the potential of this compound, paving the way for its use in the next generation of organic electronics and multifunctional materials.
Q & A
Q. What are the optimal synthetic routes for introducing tetradecyl chains into the carbazole core?
The alkylation of carbazole derivatives typically involves nucleophilic substitution under controlled conditions. For example, carbazole can react with alkyl halides (e.g., 1-bromotetradecane) in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) and a polar aprotic solvent (e.g., toluene or 1,4-dioxane). A modified method involves stirring carbazole with excess alkyl halide at 45–80°C for 3–12 hours, followed by aqueous workup and recrystallization from ethanol or methanol to achieve yields >80% . Key parameters include molar ratios (e.g., 1:8 carbazole-to-alkyl halide), temperature control to minimize side reactions, and purification via vacuum distillation to remove unreacted reagents.
Q. How can researchers ensure purity and structural fidelity during synthesis?
Post-synthesis purification is critical. Techniques include:
- Recrystallization : Use ethanol or methanol to isolate high-purity crystals .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients for intermediates .
- Spectroscopic Validation : Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., absence of residual solvent peaks) and high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are recommended for handling carbazole derivatives?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of vapors, especially during high-temperature reactions .
- Storage : Keep in airtight containers away from ignition sources; tetradecyl derivatives are non-hazardous but may decompose under heat .
Advanced Research Questions
Q. How do structural variations (e.g., alkyl chain length) impact photophysical properties?
The tetradecyl chain enhances solubility in organic solvents (e.g., chloroform, THF) while minimally affecting the carbazole core’s electronic properties. Comparative studies using UV-Vis and fluorescence spectroscopy show that longer alkyl chains (C14 vs. C3 or C6) reduce aggregation in thin films, improving charge transport in optoelectronic devices . Computational modeling (DFT) can predict HOMO/LUMO levels, with alkyl chains contributing to steric stabilization without altering π-conjugation .
Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between X-ray crystallography and NMR data often arise from dynamic effects (e.g., rotational flexibility of the tetradecyl chain). To address this:
- Variable-Temperature NMR : Probe conformational changes at 25–60°C .
- Single-Crystal X-ray Diffraction : Resolve absolute stereochemistry and confirm bond lengths/angles (e.g., C–N bond: 1.37–1.42 Å) .
- Cross-Validation : Compare experimental data with simulated spectra from Gaussian or ORCA software .
Q. How can electropolymerization of 9-Tetradecyl-9H-carbazole be optimized for conductive films?
Electropolymerization in acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte yields homogeneous films. Key steps:
- Potential Cycling : Apply −0.5 V to +1.5 V (vs. Ag/AgCl) at 100 mV/s for 20 cycles .
- Substrate Preparation : Use indium tin oxide (ITO) electrodes pre-cleaned with piranha solution .
- Characterization : Analyze film morphology via AFM and conductivity via electrochemical impedance spectroscopy (EIS), targeting charge-transfer resistances < 1 kΩ .
Q. What strategies improve the reproducibility of carbazole-based copolymer synthesis?
- Monomer Design : Incorporate electron-deficient comonomers (e.g., thiophene or EDOT) to enhance oxidative stability .
- Stoichiometric Control : Maintain a 1:1 molar ratio of carbazole to comonomer to avoid cross-linking .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and intermediate formation .
Methodological Considerations
Q. How to assess environmental stability of this compound in device applications?
Accelerated aging tests under UV light (365 nm, 100 mW/cm²) and thermal cycling (−40°C to 85°C) for 500 hours can evaluate degradation. Monitor changes via:
- Photoluminescence Quantum Yield (PLQY) : Decline >20% indicates photo-oxidation .
- HPLC-MS : Identify decomposition products (e.g., carbazole quinones) .
Q. What computational tools predict intermolecular interactions in carbazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
